Adenosine 5'-diphosphate
Overview
Description
It consists of three main components: a sugar backbone (ribose), an adenine base, and two phosphate groups attached to the 5’ carbon of the ribose . This compound plays a crucial role in cellular processes, particularly in the conversion between adenosine triphosphate and adenosine monophosphate, facilitating energy transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of nicotinamide adenine dinucleotide or related precursors into adenosine-5’-diphosphate . Chemical synthesis typically involves the use of pyridine solutions and molecular sieves to promote metaphosphate formation, followed by intramolecular cyclization to generate the pyrophosphate linkage .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate often relies on large-scale enzymatic processes due to their efficiency and specificity. These methods utilize enzymes such as ATP synthases to convert adenosine monophosphate into adenosine-5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-diphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can be phosphorylated to form adenosine triphosphate or dephosphorylated to form adenosine monophosphate .
Common Reagents and Conditions: Phosphorylation reactions typically involve the use of ATPases, while dephosphorylation reactions are catalyzed by enzymes such as adenylate kinase . Hydrolysis reactions can occur under physiological conditions, leading to the breakdown of adenosine-5’-diphosphate into its constituent components .
Major Products Formed: The primary products formed from the reactions of adenosine-5’-diphosphate include adenosine triphosphate, adenosine monophosphate, and inorganic phosphate .
Scientific Research Applications
Adenosine-5’-diphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In biology, it is involved in energy transfer and storage, playing a critical role in cellular metabolism . In medicine, adenosine-5’-diphosphate is used to study platelet activation and aggregation, as it interacts with purinergic receptors on platelets . Additionally, it is used in the development of drugs targeting these receptors to treat conditions such as thrombosis . In industry, adenosine-5’-diphosphate is used in the production of nucleotides and nucleosides for various applications .
Mechanism of Action
Adenosine-5’-diphosphate exerts its effects primarily through its interaction with purinergic receptors, such as P2Y1 and P2Y12, on the surface of cells . These interactions lead to the activation of intracellular signaling pathways that regulate various cellular processes, including platelet activation and aggregation . The compound also plays a role in the regulation of energy transfer within cells by participating in the conversion between adenosine triphosphate and adenosine monophosphate .
Comparison with Similar Compounds
Adenosine-5’-diphosphate is similar to other nucleotides such as adenosine triphosphate and adenosine monophosphate. it is unique in its role as an intermediate in the conversion between these two compounds . Adenosine triphosphate contains one additional phosphate group compared to adenosine-5’-diphosphate, while adenosine monophosphate contains one fewer phosphate group . Other similar compounds include guanosine diphosphate, cytidine diphosphate, and uridine diphosphate, which have similar structures but different nucleobases .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
Record name | Adenosine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | ADP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-64-0 | |
Record name | 5′-ADP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine disphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-(trihydrogen diphosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(trihydrogen diphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADENOSINE DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ADP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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